
Octyloxostannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octyloxostannane can be synthesized through several methods. One common approach involves the reaction of octyl halides with tin oxides or tin chlorides under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where octyl halides are reacted with tin oxides. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
Octyloxostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to its elemental tin form.
Substitution: It can participate in substitution reactions where the octyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
Octyloxostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Research has explored its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Studies are investigating its use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
Wirkmechanismus
The mechanism by which octyloxostannane exerts its effects involves its interaction with cellular components. In biological systems, it can disrupt cell membranes, leading to cell lysis. It also interacts with proteins and DNA, causing structural changes that inhibit cellular functions. These interactions are mediated through the tin atom, which can form bonds with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to octyloxostannane include other organotin compounds such as:
- Butyloxostannane
- Phenyloxostannane
- Methyloxostannane
Uniqueness
What sets this compound apart from these similar compounds is its specific octyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the stabilization of polymers and in certain catalytic processes .
Eigenschaften
CAS-Nummer |
26738-80-7 |
|---|---|
Molekularformel |
C8H17OSn |
Molekulargewicht |
247.93 g/mol |
InChI |
InChI=1S/C8H17.O.Sn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;; |
InChI-Schlüssel |
KGHLYBKDIPRXHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[Sn]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-heptan-2-ylazanium chloride](/img/structure/B13755513.png)

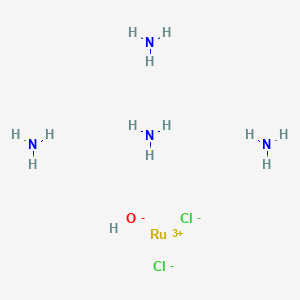
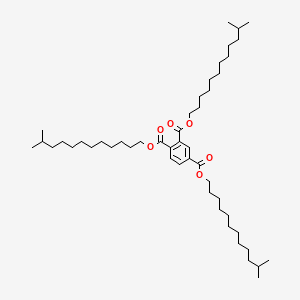
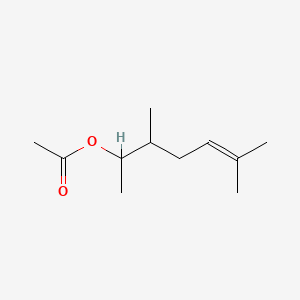


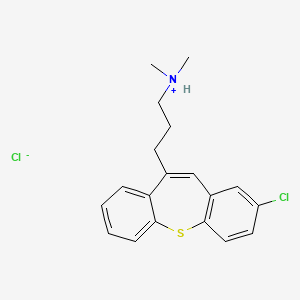
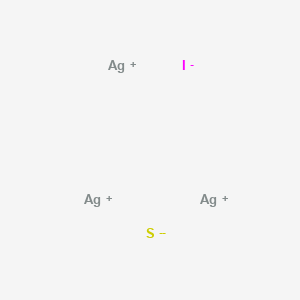
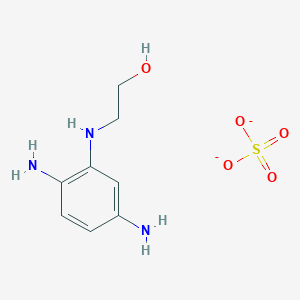
![3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13755557.png)
